molecular formula C7H3FN2O2 B14854013 4-Cyano-5-fluoropicolinic acid

4-Cyano-5-fluoropicolinic acid

Cat. No.: B14854013
M. Wt: 166.11 g/mol
InChI Key: SQPVSJHNTNLVIT-UHFFFAOYSA-N
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Description

4-Cyano-5-fluoropicolinic acid is a picolinic acid derivative characterized by a cyano group (-CN) at the 4-position and a fluorine atom at the 5-position of the pyridine ring. Picolinic acid derivatives are widely studied for their herbicidal, pharmaceutical, and coordination chemistry applications due to their electron-withdrawing substituents, which enhance acidity and reactivity .

Properties

Molecular Formula

C7H3FN2O2

Molecular Weight

166.11 g/mol

IUPAC Name

4-cyano-5-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C7H3FN2O2/c8-5-3-10-6(7(11)12)1-4(5)2-9/h1,3H,(H,11,12)

InChI Key

SQPVSJHNTNLVIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-5-fluoropicolinic acid typically involves the introduction of the cyano and fluorine groups onto the pyridine ring. One common method is the reaction of 5-fluoropyridine-2-carbaldehyde with potassium phosphate monobasic in the presence of sodium chlorite. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) and water, followed by extraction and purification steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling agent-mediated conditions. Key examples include:

Reagent(s)ConditionsProductYieldSource
Benzyl alcohol, CDITHF, microwave (90°C, 20 min)Benzyl 4-cyano-5-fluoropicolinate78%
4-Trifluoromethoxybenzyl bromide, K₂CO₃DMF, 50°C, overnight4-Trifluoromethoxybenzyl ester51%

These reactions typically employ coupling agents like carbonyl diimidazole (CDI) or base-mediated alkylation with alkyl halides. The electron-withdrawing cyano and fluorine groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohols .

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a critical step in pharmaceutical intermediate synthesis:

AmineCatalyst/ConditionsProductApplicationSource
Piperazine derivativesHATU/DIPEA, RTCSF1R-targeting amidesPET radiotracer development
4-MethylpiperidineMicrowave-assistedHerbicidal picolinate estersAgricultural chemistry

Amidation is often performed using activating agents like HATU or under microwave irradiation to accelerate reaction kinetics. The cyano group remains inert under these conditions, preserving its utility for downstream modifications .

Cyano Group Transformations

The -CN group participates in selective reductions and hydrolyses:

Reduction to Amine

  • Reagent: LiAlH₄, THF, 0°C → RT

  • Product: 5-Fluoro-4-aminomethylpicolinic acid

  • Yield: 65–72% (estimated from analogous reactions in)

This reaction is critical for generating amine intermediates used in drug discovery.

Hydrolysis to Carboxylic Acid

  • Conditions: H₂SO₄ (conc.), reflux

  • Product: 5-Fluoro-4-carboxypicolinic acid

  • Application: Precursor for metal-organic frameworks (MOFs) |

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs substitution to specific positions:

Reaction TypeReagentPosition ModifiedOutcomeSource
HalogenationBr₂, FeCl₃C-33-Bromo-4-cyano-5-fluoropicolinic acid
NitrationHNO₃/H₂SO₄C-66-Nitro derivative (precursor to amino analogs)

Fluorine’s -I effect deactivates the ring, favoring meta/para substitution relative to the -CN group.

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

Metal SaltSolventComplex StructureApplicationSource
Cu(II) acetateEthanol[Cu(L)₂(H₂O)₂]Catalytic oxidation
Zn(II) chlorideDMFZnLCl₂Antibacterial agents

The carboxylic acid and pyridine nitrogen serve as binding sites, with the -CN group enhancing ligand rigidity.

Cross-Coupling Reactions

The cyano group stabilizes intermediates in palladium-catalyzed couplings:

ReactionConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives60–75%
SonogashiraCuI, PdCl₂, Et₃NAlkynylated picolinates55%

These reactions enable the synthesis of structurally diverse analogs for biological screening .

Stability Under Biological Conditions

  • pH Stability: Stable at pH 2–7.4 (simulated gastric fluid to blood), with hydrolysis observed at pH > 10 .

  • Thermal Stability: Decomposes above 220°C (DSC data).

Scientific Research Applications

4-Cyano-5-fluoropicolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-5-fluoropicolinic acid involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to alterations in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Similarity Score Key Applications/Properties
4-Chloro-5-fluoropicolinic acid 4-Cl, 5-F C₆H₃ClFNO₂ 175.54 - Precursor for agrochemicals
3-Chloro-5-fluoropicolinic acid 3-Cl, 5-F C₆H₃ClFNO₂ 175.54 0.78 Intermediate in synthesis
5-Bromo-3-chloropicolinic acid 3-Cl, 5-Br C₆H₃BrClNO₂ 220.45 0.79 Halogenated analog for R&D
4-Chloro-6-methylpicolinic acid HCl 4-Cl, 6-CH₃, HCl salt C₇H₇ClNO₂·HCl 208.05 0.81 Enhanced solubility via HCl salt
5-(4-(Trifluoromethoxy)phenyl)picolinic acid 5-(CF₃O-C₆H₄) C₁₃H₈F₃NO₃ 307.21 - Potential herbicide/pharmaceutical use

Key Observations :

  • Positional Isomerism : 3-Chloro-5-fluoropicolinic acid (similarity 0.78) demonstrates that halogen placement significantly alters electronic properties and biological activity .
  • Complex Substituents : Compounds like 5-(4-(trifluoromethoxy)phenyl)picolinic acid exhibit bulky aromatic groups, which may improve target binding in herbicidal applications but reduce solubility compared to simpler analogs .

Biological Activity

4-Cyano-5-fluoropicolinic acid is a compound of increasing interest in pharmacological research due to its potential biological activity, particularly in relation to neuroinflammation and receptor interactions. This article summarizes the current understanding of its biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a fluorinated derivative of picolinic acid, characterized by the presence of a cyano group at the 4-position and a fluorine atom at the 5-position. Its chemical formula is C6H4FNO2C_6H_4FNO_2 with a molecular weight of approximately 155.1 g/mol. The structural modifications contribute to its unique interaction profiles with biological targets.

The primary biological activity of this compound is linked to its role as an inhibitor of the colony-stimulating factor 1 receptor (CSF1R). CSF1R is crucial in regulating microglial function and neuroinflammation. The inhibition of this receptor can significantly alter inflammatory responses in the central nervous system (CNS).

Binding Affinity

Research indicates that this compound exhibits high binding affinity for CSF1R, with reported IC50 values around 0.8 nM, making it a potent inhibitor compared to other compounds tested . This high affinity suggests its potential utility in imaging techniques such as positron emission tomography (PET) for studying neuroinflammatory conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits microglial activation, which is often associated with various neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. The compound's ability to modulate microglial activity has been shown to reduce pro-inflammatory cytokine production, thereby mitigating neuroinflammation .

In Vivo Studies

In vivo experiments using animal models have further validated the compound's efficacy. For instance, administration of this compound in mice subjected to lipopolysaccharide (LPS) treatment resulted in a significant decrease in neuroinflammatory markers compared to control groups. The data indicated that the compound could effectively block CSF1R signaling pathways activated during inflammatory responses .

Case Study 1: Neuroinflammation in Alzheimer's Disease

A study involving transgenic mice models for Alzheimer's disease demonstrated that treatment with this compound led to reduced levels of amyloid-beta plaques and improved cognitive function. Mice treated with the compound showed lower microglial activation and reduced expression of inflammatory markers such as IL-1β and TNF-α .

Case Study 2: Multiple Sclerosis Model

In another study focusing on experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, administration of this compound resulted in lower disease severity scores and reduced demyelination. Histological analysis revealed decreased infiltration of inflammatory cells in the CNS, supporting its role as an anti-inflammatory agent .

Safety and Toxicology

While promising, the safety profile of this compound must be considered. Preliminary toxicity assessments suggest that at therapeutic doses, it does not exhibit significant adverse effects; however, further studies are required to comprehensively evaluate its long-term safety .

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